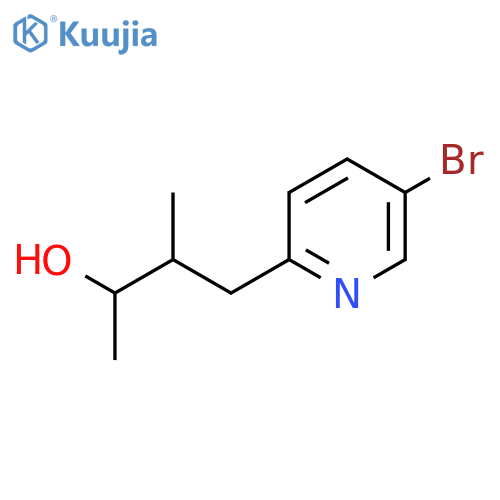Cas no 1567002-02-1 (4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol)

4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1637389
- 1567002-02-1
- 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol
- 2-Pyridinepropanol, 5-bromo-α,β-dimethyl-
-
- インチ: 1S/C10H14BrNO/c1-7(8(2)13)5-10-4-3-9(11)6-12-10/h3-4,6-8,13H,5H2,1-2H3
- InChIKey: QGXWMBBKFOHJSD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)CC(C)C(C)O
計算された属性
- せいみつぶんしりょう: 243.02588g/mol
- どういたいしつりょう: 243.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.360±0.06 g/cm3(Predicted)
- ふってん: 312.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 14.86±0.20(Predicted)
4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1637389-0.25g |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
1567002-02-1 | 0.25g |
$801.0 | 2023-06-04 | ||
| Enamine | EN300-1637389-5.0g |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
1567002-02-1 | 5g |
$2525.0 | 2023-06-04 | ||
| Enamine | EN300-1637389-2.5g |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
1567002-02-1 | 2.5g |
$1707.0 | 2023-06-04 | ||
| Enamine | EN300-1637389-50mg |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
1567002-02-1 | 50mg |
$587.0 | 2023-09-22 | ||
| Enamine | EN300-1637389-250mg |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
1567002-02-1 | 250mg |
$642.0 | 2023-09-22 | ||
| Enamine | EN300-1637389-10000mg |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
1567002-02-1 | 10000mg |
$3007.0 | 2023-09-22 | ||
| Enamine | EN300-1637389-0.1g |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
1567002-02-1 | 0.1g |
$767.0 | 2023-06-04 | ||
| Enamine | EN300-1637389-0.5g |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
1567002-02-1 | 0.5g |
$836.0 | 2023-06-04 | ||
| Enamine | EN300-1637389-10.0g |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
1567002-02-1 | 10g |
$3746.0 | 2023-06-04 | ||
| Enamine | EN300-1637389-2500mg |
4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol |
1567002-02-1 | 2500mg |
$1370.0 | 2023-09-22 |
4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol 関連文献
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
4-(5-Bromopyridin-2-yl)-3-methylbutan-2-olに関する追加情報
Introduction to 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol (CAS No. 1567002-02-1)
4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol, with the CAS number 1567002-02-1, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including a bromopyridine moiety and a branched alcohol group, which contribute to its diverse chemical and biological properties.
The molecular formula of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol is C11H14BrNO, and its molecular weight is approximately 256.13 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in various experimental settings.
In the realm of pharmaceutical research, 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. This finding suggests that 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol could be a valuable candidate for the development of anti-inflammatory drugs.
Beyond its enzymatic inhibition properties, 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol has also been investigated for its potential as an anticancer agent. A 2020 study published in the European Journal of Medicinal Chemistry demonstrated that this compound selectively inhibits the growth of certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the modulation of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways. These findings highlight the compound's potential as a lead molecule for further drug development efforts in oncology.
In addition to its pharmaceutical applications, 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol has been studied for its use in chemical synthesis and materials science. The bromopyridine moiety can serve as a versatile functional group for further derivatization, making it a valuable intermediate in the synthesis of more complex molecules. For example, researchers have utilized this compound as a building block for the synthesis of novel polymers with unique optical and electronic properties. These polymers have potential applications in areas such as organic electronics and photovoltaic devices.
The synthetic route to 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol involves several well-established organic reactions, including nucleophilic substitution, Grignard reactions, and reduction steps. A typical synthetic pathway starts with the bromination of pyridine to form 5-bromopyridine, followed by alkylation with an appropriate alkyl halide to introduce the branched alcohol group. The final step involves reduction to form the alcohol functionality. This synthetic route is scalable and can be adapted to produce gram quantities of the compound for research and development purposes.
The safety profile of 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol
In conclusion, 4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol (CAS No. 1567002-02-1) is a multifaceted compound with significant potential in pharmaceutical research, chemical synthesis, and materials science. Its unique structural features and diverse biological activities make it an attractive candidate for further exploration and development. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
1567002-02-1 (4-(5-Bromopyridin-2-yl)-3-methylbutan-2-ol) 関連製品
- 859217-85-9(4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane)
- 325763-68-6(1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate)
- 510758-19-7(FAM alkyne, 5-isomer)
- 2172495-08-6(ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate)
- 27650-89-1(1-(naphthalen-2-yl)propan-2-ol)
- 2060062-40-8(2-(trifluoromethyl)thiophene-3-carbonitrile)
- 1361833-54-6(4-(3,5-Dichlorophenyl)-2-fluoropyridine)
- 2172500-31-9(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidin-2-yl}acetic acid)
- 1805008-31-4(3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine)
- 53801-63-1(Zinc-Copper Couple)



